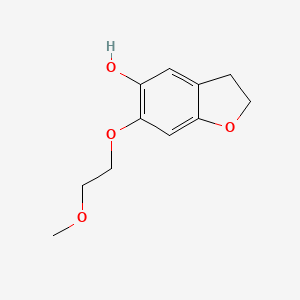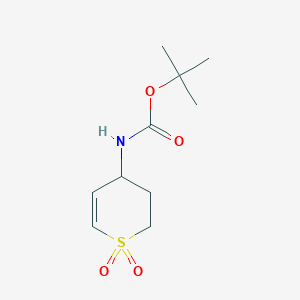
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one is an organic compound characterized by the presence of two bromine atoms, a phenyl group, and a furanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,4-dibromo-2-phenyl-2H-furan-5-one typically involves the bromination of a precursor furanone compound. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidative cleavage of the furanone ring can occur under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Reduction: Formation of dihydro-2-phenylfuranone.
Oxidation: Formation of carboxylic acids or diketones.
Wissenschaftliche Forschungsanwendungen
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-3,4-dibromo-2-phenyl-2H-furan-5-one involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atoms and the furanone ring play a crucial role in its binding affinity and specificity. The compound may exert its effects through inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-3,4-dichloro-2-phenyl-2H-furan-5-one
- (2R)-3,4-difluoro-2-phenyl-2H-furan-5-one
- (2R)-3,4-diiodo-2-phenyl-2H-furan-5-one
Uniqueness
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and addition reactions.
Eigenschaften
Molekularformel |
C10H6Br2O2 |
|---|---|
Molekulargewicht |
317.96 g/mol |
IUPAC-Name |
(2R)-3,4-dibromo-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H6Br2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H/t9-/m1/s1 |
InChI-Schlüssel |
NLXXYDCGRMDFBB-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2C(=C(C(=O)O2)Br)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)O2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)


![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)

![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)






